Ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate
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Overview
Description
Ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with a 3-bromo-2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with 3-bromo-2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ethyl 3-(3-bromo-2-oxophenyl)prop-2-enoate.
Reduction: Formation of ethyl 3-(3-bromo-2-hydroxyphenyl)propanoate.
Substitution: Formation of ethyl 3-(3-azido-2-hydroxyphenyl)prop-2-enoate or ethyl 3-(3-thio-2-hydroxyphenyl)prop-2-enoate.
Scientific Research Applications
Ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate: Similar structure but with a fluorine atom instead of a hydroxyl group.
Ethyl 3-(3-bromo-2-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a hydroxyl group.
Ethyl 3-(3-chloro-2-hydroxyphenyl)prop-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their substituents.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,14H,2H2,1H3 |
InChI Key |
YASCHXJCRNDQGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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